molecular formula C8H12N2O2 B1606676 ethyl 3-(1H-imidazol-5-yl)propanoate CAS No. 52237-38-4

ethyl 3-(1H-imidazol-5-yl)propanoate

Cat. No. B1606676
CAS RN: 52237-38-4
M. Wt: 168.19 g/mol
InChI Key: LWHFDBRSCJFSGR-UHFFFAOYSA-N
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Description



  • Ethyl 3-(1H-imidazol-5-yl)propanoate is a chemical compound with the molecular formula C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> . It is also known as 1,3-diazole and contains two nitrogen atoms, one of which bears a hydrogen atom. The imidazole ring is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is an amphoteric compound, showing both acidic and basic properties. Imidazole is a core component of various natural products, including histidine, purine, histamine, and DNA-based structures.





  • Synthesis Analysis



    • The synthesis of imidazole derivatives involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have developed several synthetic routes to access imidazole derivatives with diverse substitution patterns.





  • Molecular Structure Analysis



    • The molecular formula of ethyl 3-(1H-imidazol-5-yl)propanoate is C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> .

    • It contains an imidazole ring, which is a five-membered heterocyclic structure with three carbon atoms and two nitrogen atoms.

    • The compound has a molecular weight of approximately 168.2 g/mol .





  • Chemical Reactions Analysis



    • Imidazole derivatives participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations.

    • These reactions lead to the formation of diverse imidazole-based compounds with different biological activities.





  • Physical And Chemical Properties Analysis



    • Melting Point : 165-168°C

    • Solubility : Highly soluble in water and other polar solvents

    • Appearance : White or colorless solid




  • Scientific Research Applications

    Synthesis of Novel Compounds

    • Ethyl 3-(1H-imidazol-5-yl)propanoate has been utilized in the synthesis of double hydrophilic block copolymers (DHBCs) featuring ionic liquid monomer units. These copolymers exhibit predetermined molar masses and are responsive to ionic stimuli, suggesting applications in smart material design and nanotechnology (Vijayakrishna et al., 2008).

    Antimicrobial Activity

    • Research into the antimicrobial properties of compounds synthesized from ethyl 3-(1H-imidazol-5-yl)propanoate demonstrates their potential as therapeutic agents. Specifically, certain derivatives have shown activity against urease enzymes, indicating their applicability in designing drugs for treating infections caused by urease-producing pathogens (Nazir et al., 2018).

    Material Science and Corrosion Inhibition

    • In material science, derivatives of ethyl 3-(1H-imidazol-5-yl)propanoate have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to the formation of protective layers on metal surfaces, highlighting their importance in industrial applications to enhance the durability of metal components (Cruz et al., 2004).

    Advanced Synthesis Techniques

    • Advanced synthesis techniques involving ethyl 3-(1H-imidazol-5-yl)propanoate have led to the development of unsymmetrical polyhydroquinoline derivatives. Utilizing sulfonic acid imidazolium hydrogen sulfate as a catalyst under solvent-free conditions, this research underscores the compound's role in facilitating green chemistry approaches (Khaligh, 2014).

    Exploration of Ionic Liquids

    • Ethyl 3-(1H-imidazol-5-yl)propanoate has been implicated in the study of ionic liquids, particularly in examining their thermodynamic properties and applications in liquid-liquid extraction processes. These findings are crucial for the development of novel solvent systems with enhanced efficiency and environmental compatibility (Heintz et al., 2005).

    Safety And Hazards



    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)

    • Precautionary Statements: Follow safety guidelines for handling and storage.




  • Future Directions



    • Further research can explore novel synthetic routes to imidazole derivatives and investigate their potential therapeutic applications.




    properties

    IUPAC Name

    ethyl 3-(1H-imidazol-5-yl)propanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LWHFDBRSCJFSGR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)CCC1=CN=CN1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H12N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00321388
    Record name Ethyl 3-(1H-imidazol-5-yl)propanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00321388
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    168.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    ethyl 3-(1H-imidazol-5-yl)propanoate

    CAS RN

    52237-38-4
    Record name NSC374126
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374126
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Ethyl 3-(1H-imidazol-5-yl)propanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00321388
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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